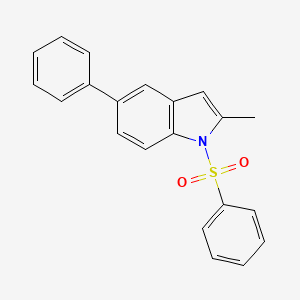![molecular formula C10H5NO4 B8543601 7-Nitro-[1,2]naphthoquinone](/img/structure/B8543601.png)
7-Nitro-[1,2]naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-Nitro-[1,2]naphthoquinone: is an organic compound belonging to the class of naphthoquinones, which are known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 7th position and two ketone groups at the 1st and 2nd positions on the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-[1,2]naphthoquinone typically involves the nitration of 1,2-naphthoquinone. One common method is the reaction of 1,2-naphthoquinone with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7th position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of nitric acid, reaction temperature, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions: 7-Nitro-[1,2]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of higher-order quinones.
Reduction: Formation of 7-amino-1,2-naphthoquinone.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
科学的研究の応用
Chemistry: 7-Nitro-[1,2]naphthoquinone is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the preparation of pyrazole-fused quinones and other nitrogen-containing heterocycles .
Biology: The compound has been studied for its potential as an antimicrobial agent. It exhibits activity against a range of bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: Research has shown that this compound possesses anticancer properties. It has been found to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Industry: In the industrial sector, this compound is used as a dye intermediate and in the production of pigments due to its vibrant color properties .
作用機序
The mechanism of action of 7-Nitro-[1,2]naphthoquinone involves its ability to generate reactive oxygen species (ROS) upon entering the cell. These ROS cause oxidative stress, leading to cellular damage and apoptosis. The compound targets various molecular pathways, including the mitochondrial pathway, leading to the activation of caspases and subsequent cell death . Additionally, it can inhibit key enzymes involved in cell proliferation, further contributing to its anticancer effects .
類似化合物との比較
1,2-Naphthoquinone: Similar in structure but lacks the nitro group, leading to different reactivity and biological activity.
1,4-Naphthoquinone: An isomer with the quinone groups at different positions, known for its own set of biological activities.
2,3-Dichloro-1,4-naphthoquinone: Another derivative with different substituents, used in various chemical applications.
Uniqueness: 7-Nitro-[1,2]naphthoquinone is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and biological activity compared to other naphthoquinones. This modification enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C10H5NO4 |
|---|---|
分子量 |
203.15 g/mol |
IUPAC名 |
7-nitronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H5NO4/c12-9-4-2-6-1-3-7(11(14)15)5-8(6)10(9)13/h1-5H |
InChIキー |
CHGRLGUYJLNMEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC(=O)C2=O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(1H-imidazol-4-yl)-ethyl]-6-methyl-pyridine](/img/structure/B8543521.png)

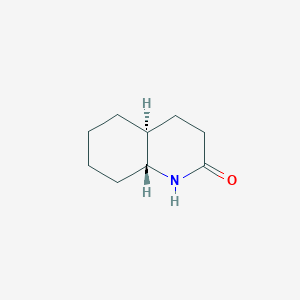
![3-(8-(Hydroxymethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B8543551.png)
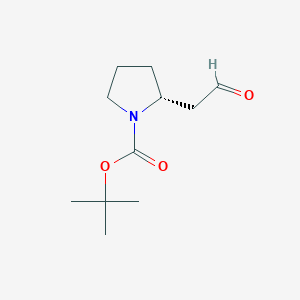
![2-Fluoro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pyridine](/img/structure/B8543563.png)
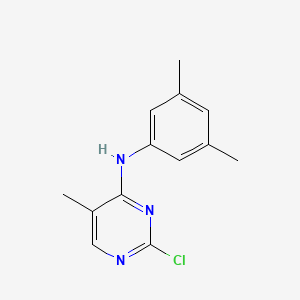
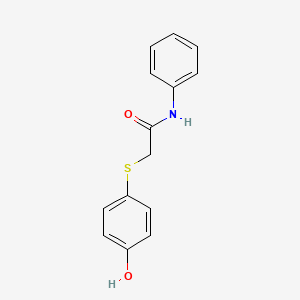
![N-phenyl-6-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8543578.png)
![5-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}thiophene-2-carboxylic acid](/img/structure/B8543584.png)
![N-[5-(6-imidazol-1-ylpyridin-2-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8543590.png)
![4-Chloro-5-phenylfuro[2,3-d]pyrimidine](/img/structure/B8543604.png)
![[1-(3-Chloro-1-naphthalenyl)ethyl]amine](/img/structure/B8543609.png)
